![molecular formula C10H16N2 B1375473 3-[(Dimethylamino)methyl]-5-methylaniline CAS No. 884341-48-4](/img/structure/B1375473.png)

3-[(Dimethylamino)methyl]-5-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

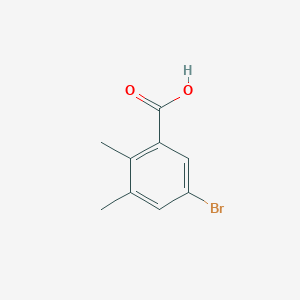

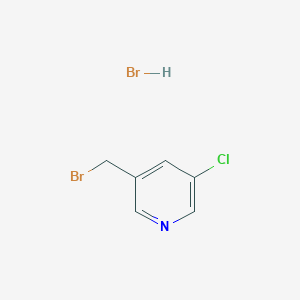

“3-[(Dimethylamino)methyl]-5-methylaniline” is likely an organic compound containing aniline and dimethylamino functional groups. Anilines are aromatic amines, and they are important in a wide range of chemical applications . Dimethylamino group is a common functional group in organic chemistry, known for its basicity and ability to participate in various chemical reactions .

Synthesis Analysis

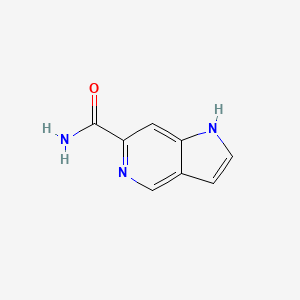

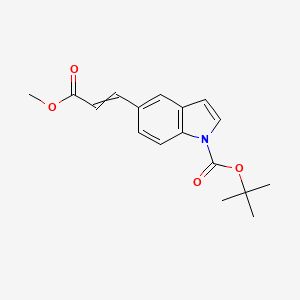

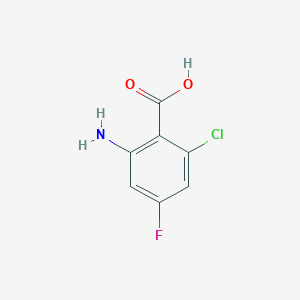

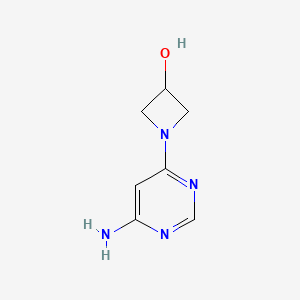

While the specific synthesis pathway for “3-[(Dimethylamino)methyl]-5-methylaniline” is not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of “3-[(Dimethylamino)methyl]-5-methylaniline” would likely consist of a benzene ring (from the aniline group) substituted with a dimethylamino group and a methyl group .Chemical Reactions Analysis

Amines, such as dimethylamino group, are known to participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Derivatives Formation

3-Dimethylamino-2,2-dimethyl-2H-azirine, a compound related to 3-[(Dimethylamino)methyl]-5-methylaniline, is used in the synthesis of various derivatives. It reacts with carbon disulfide, leading to crystals with a dipolar structure. This compound demonstrates versatile reactivity, forming approximately 25 different derivatives, most of which are new heterocyclic compounds (Chaloupka et al., 1976).

2. Electrophilic Reagent in Aromatic Substitutions

(1,3-dithiolan-2-yl)trimethylammonium iodide, synthesized by methylation of 2-dimethylamino-1,3-dithiolane, serves as an electrophilic 1,3-dithiolanylating reagent. Its reactions with aromatic amines, including N,N-dimethylaniline, yield C-dithiolanylated products through aromatic substitutions (Hiratani et al., 1973).

3. Synthesis of Nitrogen-Rich Salts

5-Azido-4-(dimethylamino)-1-methyl-1,2,4-triazolium hexafluoridophosphate, derived from a 5-bromo compound, is synthesized and used to create nitrogen-rich salts. These compounds have been studied for their exothermal decomposition characteristics (Laus et al., 2016).

4. Formation of Organometallic Complexes

N,N-Dimethylamino acids, closely related to 3-[(Dimethylamino)methyl]-5-methylaniline, are used to form complexes with the Cp*IrCl fragment. These complexes exhibit diastereoselectivity and have been analyzed for their structure and steric interactions (Grotjahn et al., 1996).

5. Mechanistic Studies in Organic Reactions

3-Dimethylamino-2H-azirines are used in mechanistic studies of organic reactions. For instance, their reaction with 1,3-benzoxazole-2(3H)-thione has been explored to understand the formation of products via zwitterionic intermediates (Ametamey & Heimgartner, 1990).

6. Synthesis of Central Nervous System Agents

Derivatives of 3-[(Dimethylamino)methyl]-5-methylaniline have been synthesized for potential use as central nervous system agents. This includes the creation of analogues and evaluation of their biological activities (Martin et al., 1981).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(dimethylamino)methyl]-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBYHBHCQFEPGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-5-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)